In Vivo Tumor Growth Inhibition in Glioblastoma Xenograft: Metvan vs. Vehicle Control
Metvan administered at 10 mg/kg i.p. daily for 5 days per week over 4 weeks significantly reduced tumor burden in SCID mice bearing U87 human glioblastoma xenografts. At day 40 post-inoculation, Metvan-treated mice showed a 63% reduction in mean tumor volume compared to vehicle control [1].
| Evidence Dimension | In vivo tumor growth inhibition (tumor volume at day 40) |
|---|---|
| Target Compound Data | 1688 ± 571 mm³ |
| Comparator Or Baseline | Vehicle-treated control: 4560 ± 654 mm³ |
| Quantified Difference | 63% reduction (P = 0.003) |
| Conditions | CB.17 SCID mice; U87 human glioblastoma xenograft; 10 mg/kg i.p. daily, 5 days/week for 4 weeks |
Why This Matters
This demonstrates statistically significant in vivo antitumor efficacy in an aggressive glioblastoma model, a key differentiator for preclinical procurement in neuro-oncology research.
- [1] Narla RK, Chen CL, Dong Y, Uckun FM. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (METVAN [VO(SO4)(Me2-Phen)2]). Clin Cancer Res. 2001 Jul;7(7):2124-33. PMID: 11448932. View Source
